molecular formula C28H24N2 B14816335 N,N'-bis[(E)-(3-methylphenyl)methylidene]biphenyl-2,2'-diamine

N,N'-bis[(E)-(3-methylphenyl)methylidene]biphenyl-2,2'-diamine

Cat. No.: B14816335
M. Wt: 388.5 g/mol
InChI Key: DSYPDJCFSCKGRJ-UHFFFAOYSA-N
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Description

N,N’-bis(3-methylbenzylidene)-2,2’-biphenyldiamine is a Schiff base compound, which is a type of organic compound characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Properties

Molecular Formula

C28H24N2

Molecular Weight

388.5 g/mol

IUPAC Name

1-(3-methylphenyl)-N-[2-[2-[(3-methylphenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C28H24N2/c1-21-9-7-11-23(17-21)19-29-27-15-5-3-13-25(27)26-14-4-6-16-28(26)30-20-24-12-8-10-22(2)18-24/h3-20H,1-2H3

InChI Key

DSYPDJCFSCKGRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=NC2=CC=CC=C2C3=CC=CC=C3N=CC4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-methylbenzylidene)-2,2’-biphenyldiamine typically involves the condensation reaction between 2,2’-biphenyldiamine and 3-methylbenzaldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N’-bis(3-methylbenzylidene)-2,2’-biphenyldiamine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-methylbenzylidene)-2,2’-biphenyldiamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in substitution reactions where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce the corresponding amine and aldehyde.

Mechanism of Action

The mechanism of action of N,N’-bis(3-methylbenzylidene)-2,2’-biphenyldiamine involves its ability to form stable complexes with metal ions. These metal complexes can exhibit various biological and catalytic activities. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(3-methylbenzylidene)-1,5-naphthalenediamine
  • N,N’-bis(3-methylbenzylidene)-4,4’-biphenyldiamine
  • 2-ethyl-N’-(1),N’-(3)-bis(3-methylbenzylidene)malonohydrazide

Uniqueness

N,N’-bis(3-methylbenzylidene)-2,2’-biphenyldiamine is unique due to its specific structural configuration, which allows it to form stable metal complexes with distinct properties. This makes it particularly valuable in coordination chemistry and materials science .

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